REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:8][C:9]([C:11]([O:13]CC)=[O:12])=[O:10])[S:5][C:6]=1[CH3:7].C(=O)([O-])[O-].[K+].[K+].Cl>O>[CH3:1][C:2]1[N:3]=[C:4]([NH:8][C:9]([C:11]([OH:13])=[O:12])=[O:10])[S:5][C:6]=1[CH3:7] |f:1.2.3|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C)NC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture heated on a steam bath for 5 minutes
|
Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
yielding a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The precipitated crude product
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration (933 mg.)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetic acid
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
purified 4,5-dimethylthiazol-2-ylcarbamoylcarboxylic acid [652 mg.; m.p. 235°-236° C. (dec.)]
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=C(SC1C)NC(=O)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |